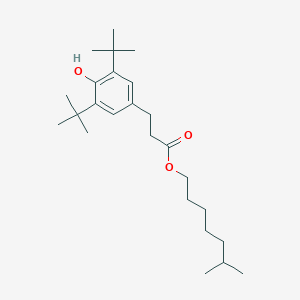
2-Fluoro-4-methoxyphenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxyphenacyl bromide, also known as 2-Bromo-2’-fluoro-4’-methoxyacetophenone, 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one, or 4-(Bromoacetyl)-3-fluoroanisole, is a chemical compound with the molecular formula C9H8BrFO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-methoxyphenacyl bromide consists of a bromine atom attached to a carbon atom, which is double-bonded to an oxygen atom and single-bonded to another carbon atom. This carbon atom is part of a benzene ring, which has a fluorine atom and a methoxy group (-OCH3) attached to it .Physical And Chemical Properties Analysis
2-Fluoro-4-methoxyphenacyl bromide is a solid substance that should be stored at 4° C. It has a melting point of 63-66° C and a predicted boiling point of 293.6° C at 760 mmHg. The predicted density is 1.5 g/cm3, and the predicted refractive index is n20D 1.54 .Scientific Research Applications
Organic Synthesis and Derivative Formation
The compound has been utilized as a key reactant in the synthesis of complex organic molecules. For instance, Kundapur et al. (2012) achieved the condensation of 5-(4-fluoro-3-nitrophenyl)-[1,3,4]thiadiazol-2-ylamine with 4-methoxyphenacyl bromide, resulting in the formation of a novel imidazo[2,1-b]-1,3,4-thiadiazole derivative, characterized by various spectroscopic techniques (Kundapur, Sarojini, & Narayana, 2012). This underscores its role in facilitating the synthesis of heterocyclic compounds with potential biological activities.
Analytical Chemistry Applications
Baygildiev et al. (2020) demonstrated the use of p-methoxyphenacyl bromide as a versatile reagent for the derivatization of alkylphosphonic and alkylmethylphosphonic acids, enabling their detection through high-performance liquid chromatography and gas chromatography with mass spectrometric detection. This method offers enhanced sensitivity and specificity for detecting nerve agent degradation products (Baygildiev et al., 2020).
Photophysical Research
In photophysical research, the compound has been involved in studies focused on developing new materials with specific fluorescent properties. A study by Li et al. (2009) on a thiazole-conjugated pyridinium complex, synthesized using a derivative similar to 2-Fluoro-4-methoxyphenacyl bromide, investigated its solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. This research contributes to the field of sensor development, particularly for detecting specific ions in various environments (Li et al., 2009).
Material Science and Sensing Technologies
Ragan et al. (2003) explored the Ullmann methoxylation process, presenting a method for preparing 2-Fluoro-4-methoxyaniline, a closely related compound, which is crucial for developing materials and chemical sensors. This study exemplifies the importance of such bromide compounds in synthesizing intermediates for further chemical transformations (Ragan, Jones, Castaldi, Hill, & Makowski, 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLFPKDKQYVRNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408518 |
Source


|
| Record name | 2-Fluoro-4-methoxyphenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxyphenacyl bromide | |
CAS RN |
157014-35-2 |
Source


|
| Record name | 2-Fluoro-4-methoxyphenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


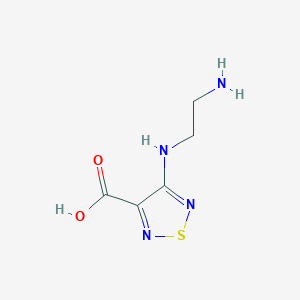



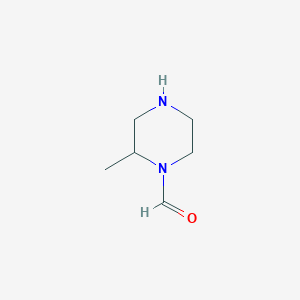


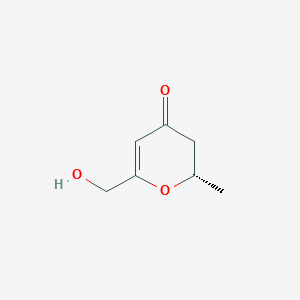


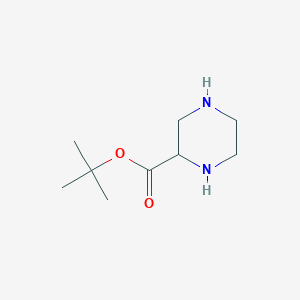
![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
